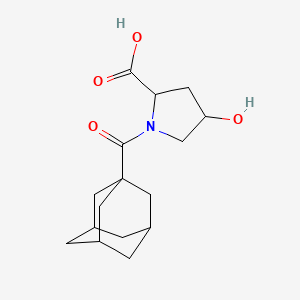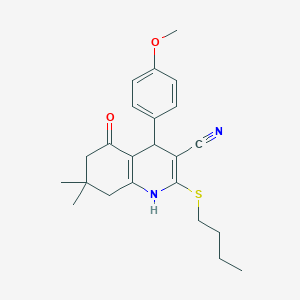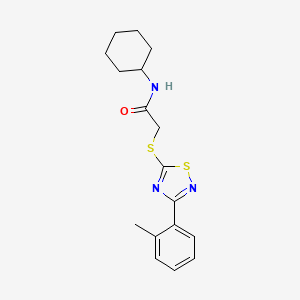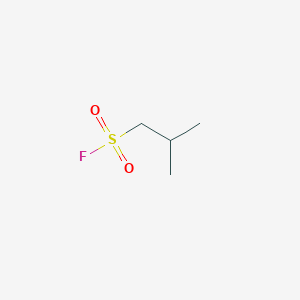
1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound that features a unique structure combining adamantane and pyrrolidine moieties Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the carboxylation of adamantane to form 1-adamantanecarboxylic acid . This intermediate can then be further reacted with pyrrolidine derivatives under specific conditions to introduce the hydroxyl and carboxylic acid functionalities.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound’s stability and functional groups make it suitable for developing advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the pyrrolidine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: A simpler derivative of adamantane with a carboxylic acid group.
4-(2-Adamantylidene)naphthalene-1(4H)-one: A compound with an adamantane moiety linked to a naphthalene ring.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with unique reactivity.
Uniqueness
1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid stands out due to its combination of adamantane and pyrrolidine structures, providing both stability and functional versatility. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-12-4-13(14(19)20)17(8-12)15(21)16-5-9-1-10(6-16)3-11(2-9)7-16/h9-13,18H,1-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKBIWGWCNIXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(CC4C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)


![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)



![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2777774.png)
![2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2777775.png)



